

Spectroscopic Profile of Cassythicine: A Technical Guide

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Compound of Interest

Compound Name: *Cassythicine*

Cat. No.: *B050406*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cassythicine**, an aporphine alkaloid of significant interest in phytochemical and pharmacological research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. This document also outlines the experimental protocols utilized for data acquisition, ensuring reproducibility and methodological transparency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR data for **Cassythicine** provide detailed information about its proton and carbon framework.

^1H NMR Spectroscopic Data

The proton NMR data for **Cassythicine**, as reported in the literature, is summarized in Table 1. These assignments are crucial for identifying the hydrogen atoms within the molecular structure.

Table 1: ^1H NMR Spectroscopic Data of **Cassythicine**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.56	s	13.5
H-8	6.78	s	
H-9	7.05	s	
H-6a	4.15	d	
H-5 α	3.55	m	
H-5 β	3.05	m	
H-4 α	3.20	m	
H-4 β	2.80	m	
H-7 α	3.10	m	
H-7 β	2.60	m	
OCH ₃ -2	3.89	s	
NCH ₃	2.55	s	
OCH ₂ O	5.92, 6.05	d, d	1.5

¹³C NMR Spectroscopic Data

The carbon-13 NMR data provides a map of the carbon skeleton of **Cassythicine**. Table 2 presents the chemical shifts for each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data of **Cassythicine**

Position	Chemical Shift (δ , ppm)
C-1	145.8
C-1a	127.2
C-1b	122.5
C-2	147.5
C-3	109.1
C-3a	128.9
C-4	53.2
C-5	62.1
C-6a	35.1
C-7	29.1
C-7a	115.7
C-8	111.5
C-9	121.8
C-10	142.5
C-11	142.8
C-11a	129.5
OCH ₃ -2	55.9
NCH ₃	43.7
OCH ₂ O	100.8

Experimental Protocol: NMR Spectroscopy

The NMR spectra were recorded on a Bruker Avance 500 spectrometer. The ¹H NMR spectra were acquired at 500 MHz and the ¹³C NMR spectra at 125 MHz. Samples were dissolved in

deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of **Cassythicine** are indicative of its structural features.

Table 3: Infrared (IR) Spectroscopic Data of **Cassythicine**

Wavenumber (cm^{-1})	Functional Group Assignment
3400	O-H stretch (phenolic)
2920	C-H stretch (aliphatic)
1610	C=C stretch (aromatic)
1505	C=C stretch (aromatic)
1250	C-O stretch (ether)
1040	C-O stretch (ether)
940	O-CH ₂ -O bend (methylenedioxy)

Experimental Protocol: IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structure.

Mass Spectrometric Data

The mass spectrum of **Cassythicine** shows a molecular ion peak consistent with its chemical formula.

Table 4: Mass Spectrometry (MS) Data of **Cassythicine**

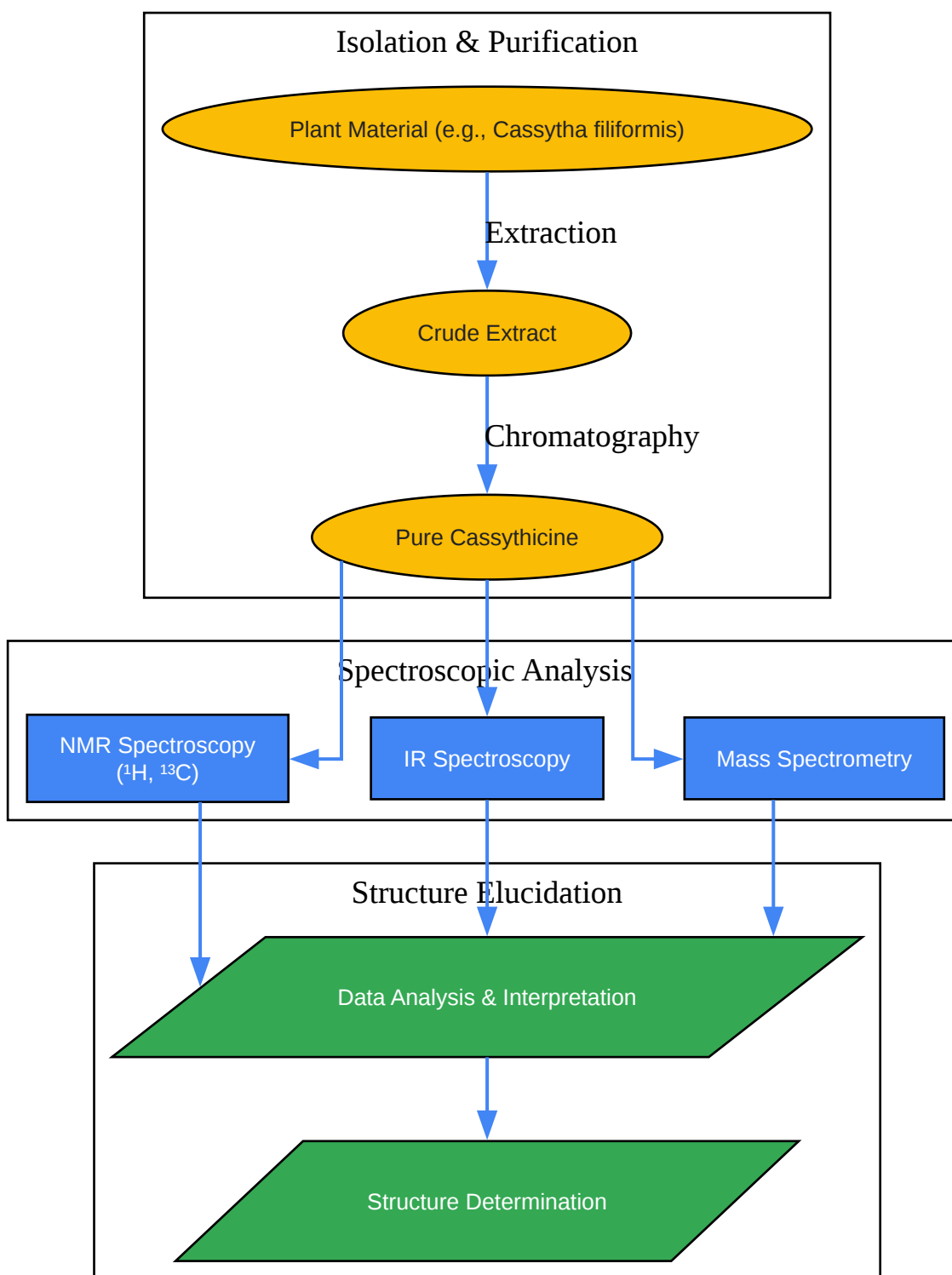
m/z	Ion Assignment
325	[M] ⁺ (Molecular Ion)

Experimental Protocol: Mass Spectrometry

The mass spectrum was recorded on a mass spectrometer using an electron ionization (EI) source. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Cassythicine**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Cassythicine**.

This guide serves as a centralized resource for the spectroscopic data of **Cassythicine**, intended to support further research and development in the fields of natural product chemistry and drug discovery.

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